molecular formula C6H10O2 B3029531 Isopropyl acrylate CAS No. 689-12-3

Isopropyl acrylate

Cat. No.: B3029531
CAS No.: 689-12-3
M. Wt: 114.14 g/mol
InChI Key: LYBIZMNPXTXVMV-UHFFFAOYSA-N
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Description

Isopropyl acrylate is an organic compound with the chemical formula C₆H₁₀O₂. It is an ester formed from acrylic acid and isopropanol. This compound is a colorless liquid with a characteristic acrid odor. It is primarily used in the production of polymers and copolymers for various industrial applications.

Scientific Research Applications

Isopropyl acrylate has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties for coatings, adhesives, and sealants.

    Biology: Employed in the development of hydrogels and other biomaterials for drug delivery and tissue engineering.

    Medicine: Utilized in the formulation of medical adhesives and coatings for medical devices.

    Industry: Applied in the production of paints, varnishes, and other surface coatings due to its excellent film-forming properties.

Mechanism of Action

Target of Action

Isopropyl acrylate is a type of acrylate monomer, which is a key component in the formation of acrylic polymers . The primary targets of this compound are the molecules it interacts with during polymerization processes. These can include other monomers, initiators, or catalysts involved in the polymerization reaction .

Mode of Action

The mode of action of this compound primarily involves its participation in polymerization reactions. As an acrylate monomer, it can undergo radical polymerization, a process where the double bond in the acrylate molecule opens and reacts with other monomers to form long-chain polymers . This process can be initiated by various factors such as heat, light, or chemical initiators .

Biochemical Pathways

The biochemical pathways involving this compound are primarily related to its degradation. Microorganisms can attack the chemical structure of acrylic polymers, leading to their biodegradation . The exact enzymes and metabolic pathways involved in this process are still under investigation .

Result of Action

The primary result of this compound’s action is the formation of acrylic polymers. These polymers have a wide range of applications, including in paints, adhesives, and various plastic materials . On a molecular level, the polymerization of this compound results in the formation of long-chain polymers from individual monomer units .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the rate of polymerization can be affected by temperature, light, and the presence of initiators or catalysts . Additionally, the stability and efficacy of this compound can be influenced by factors such as pH and the presence of other chemicals .

Safety and Hazards

Isopropyl acrylate is classified as a flammable liquid (Category 2) and can cause severe skin burns and eye damage . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended .

Future Directions

Future research on Isopropyl acrylate could focus on its polymerization kinetics , as well as exploring its potential applications in various industries due to its diverse characteristic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropyl acrylate can be synthesized through the esterification of acrylic acid with isopropanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water formed during the reaction, thus driving the equilibrium towards ester formation.

Industrial Production Methods: In industrial settings, this compound is produced using a continuous process where acrylic acid and isopropanol are fed into a reactor containing an acid catalyst. The reaction mixture is then distilled to separate the this compound from unreacted starting materials and by-products. The purity of the final product is typically enhanced through further distillation or purification steps.

Chemical Reactions Analysis

Types of Reactions: Isopropyl acrylate undergoes various chemical reactions, including:

    Polymerization: It can polymerize to form poly(this compound) or copolymerize with other monomers such as methyl methacrylate, styrene, and butadiene.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form acrylic acid and isopropanol.

    Addition Reactions: It can participate in Michael addition reactions with nucleophiles such as amines and thiols.

Common Reagents and Conditions:

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or ultraviolet light conditions.

    Hydrolysis: Acidic or basic conditions are employed, with sulfuric acid or sodium hydroxide as typical catalysts.

    Addition Reactions: Nucleophiles like amines or thiols are used under mild conditions, often at room temperature.

Major Products Formed:

    Polymerization: Poly(this compound) or copolymers with desired properties.

    Hydrolysis: Acrylic acid and isopropanol.

    Addition Reactions: Various adducts depending on the nucleophile used.

Comparison with Similar Compounds

Isopropyl acrylate can be compared with other acrylate esters such as methyl acrylate, ethyl acrylate, and butyl acrylate. While all these compounds share similar reactivity due to the acrylate group, they differ in their physical properties and applications:

    Methyl Acrylate: Lower boiling point and used in the production of superabsorbent polymers.

    Ethyl Acrylate: Slightly higher boiling point and used in the manufacture of latex paints and adhesives.

    Butyl Acrylate: Higher boiling point and used in the production of flexible coatings and adhesives.

This compound is unique due to its balance of reactivity and physical properties, making it suitable for a wide range of applications in both industrial and research settings.

Properties

IUPAC Name

propan-2-yl prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H10O2/c1-4-6(7)8-5(2)3/h4-5H,1H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LYBIZMNPXTXVMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(C)OC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26124-32-3
Details Compound: Poly(isopropyl acrylate)
Record name Poly(isopropyl acrylate)
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DSSTOX Substance ID

DTXSID4060997
Record name Isopropyl acrylate
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Molecular Weight

114.14 g/mol
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Source PubChem
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Physical Description

Clear liquid with an ester-like odor; [MSDSonline]
Record name 2-Propenoic acid, 1-methylethyl ester
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CAS No.

689-12-3
Record name Isopropyl acrylate
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Record name 2-Propenoic acid, 1-methylethyl ester
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Record name Isopropyl acrylate
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Record name Isopropyl acrylate
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Record name Isopropyl acrylate
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Record name ISOPROPYL ACRYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of isopropyl acrylate?

A1: this compound has the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol.

Q2: How is the stereoregularity of poly(this compound) determined?

A2: The tacticity of poly(this compound) can be determined using nuclear magnetic resonance (NMR) spectroscopy. Specifically, the β-proton absorptions of poly(this compound-α,β-d2) are analyzed to determine the diad tacticity. [] Additionally, 13C NMR spectroscopy can be employed to analyze the methine and methylene carbon resonances, providing insights into the triad and hexad sequences of the polymer. []

Q3: Can infrared spectroscopy be used to estimate the stereoregularity of poly(this compound)?

A3: While not as precise as NMR, infrared (IR) spectroscopy can provide an approximate estimation of the stereoregularity of poly(methyl acrylate), which can be derived from syndiotactic poly(trimethylsilyl acrylate). []

Q4: What is the thermal stability of poly(this compound) compared to its linear analogs?

A5: Hyperbranched poly(this compound)s, synthesized via self-condensing vinyl polymerization using atom transfer radical polymerization (ATRP), generally exhibit lower thermal stability compared to their linear counterparts. []

Q5: What are the primary volatile products resulting from the thermal degradation of poly(this compound)?

A7: Poly(this compound), being a secondary ester, begins to degrade at approximately 260°C through a two-stage process. The primary volatile products generated during this degradation are carbon dioxide and propylene. [] In contrast, other primary ester poly(alkyl acrylate)s degrade at higher temperatures (around 300°C) in a single stage, producing carbon dioxide, the corresponding olefin, and alcohol matching the alkyl group. []

Q6: How is hyperbranched poly(this compound) synthesized?

A8: Hyperbranched poly(this compound) can be synthesized using atom transfer radical polymerization (ATRP) with a specifically designed AB* monomer, 2-(2-chloroacetyloxy)-isopropyl acrylate (CAIPA). []

Q7: What role does the ratio of 2,2'-bipyridyl to CAIPA play in the synthesis of hyperbranched poly(this compound)?

A9: In the ATRP synthesis of hyperbranched poly(this compound), the ratio of 2,2'-bipyridyl to CAIPA significantly influences the branching structure of the resulting polymers. This is due to the unequal reactivity of the A and B groups in the CAIPA monomer, leading to deviations from ideal self-condensing vinyl polymerization. []

Q8: Can this compound be polymerized in liquid ammonia?

A10: Yes, polymerization of this compound in liquid ammonia is possible. Unlike lower acrylate homologs (methyl, ethyl, n-propyl) that primarily undergo amide anion initiation and chain transfer, leading to one amino group per polymer chain, this compound and higher homologs exhibit significantly lower nitrogen incorporation. [] This suggests alternative initiation and termination mechanisms, with alkoxide initiation being a plausible explanation. []

Q9: Has computational chemistry been applied to study this compound or its derivatives?

A13: Yes, molecular docking studies have been conducted using this compound as a ligand. For example, in silico analysis investigating potential inhibitors of HMG CoA reductase (HMGCR) revealed that this compound could potentially interact with the enzyme's active site. [] While this specific study focused on this compound's potential as an HMGCR inhibitor, it highlights the applicability of computational methods in understanding the interactions of this compound and its derivatives with biological targets.

Q10: What are some applications of this compound in materials science?

A14: this compound is commonly used as a comonomer in the production of various polymers, including coatings, adhesives, and resins. [, , ] Its inclusion can modify the properties of the final polymer, such as flexibility, adhesion, and glass transition temperature.

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